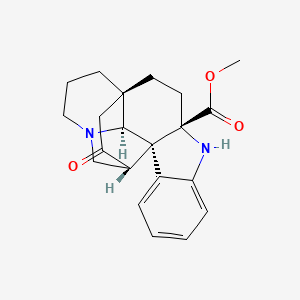
8-iso-17-phenyl trinor Prostaglandin F2α
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-iso-17-phenyl trinor Prostaglandin F2α (8-iso-17-phenyl trinor PGF2α) is the C-8 epimer of bimatoprost (free acid), a metabolically stable analog of PGF2α. Bimatoprost (free acid) binds to the FP receptor on ovine luteal cells with a relative potency of 756% compared to that of PGF2α. At the rat recombinant FP receptor expressed in CHO cells bimatoprost inhibits PGF2α binding with a Ki of 1.1 nM. There are no published studies of the pharmacological properties of 8-iso-17-phenyl trinor PGF2α.
Applications De Recherche Scientifique
Ocular Hypotensive Agent in Glaucoma
PhXA41, a derivative of prostaglandin F2α including 8-iso-17-phenyl trinor Prostaglandin F2α, has been identified as an effective ocular hypotensive agent in glaucoma patients. A study demonstrated that PhXA41 significantly decreases intraocular pressure (IOP) in humans by increasing uveoscleral outflow without significantly affecting other parameters of aqueous humor dynamics (Toris, Camras, & Yablonski, 1993).
Microvascular Effects in Eye
Prostaglandin F2α analogues, which include variants of 8-iso-17-phenyl trinor Prostaglandin F2α, have notable effects on the microvasculature in the eye. These compounds exhibit selectivity for FP prostanoid receptor and show various effects on regional blood flow, capillary permeability, and other microvascular parameters in the eye (Stjernschantz, Selén, Astin, & Resul, 2000).
Potential Antitumor Properties
17-Trifluoromethyl phenyl trinor prostaglandin F2α, a related compound, has shown potential as an antitumor candidate for breast cancer. It demonstrated the capability to suppress tumor volume and normalize serum and hematological parameters in test subjects (Mutukuru & Vijayakumar, 2021).
Intracellular Ca2+ Mobilization
Various prostaglandin F2α analogs, including 8-iso-17-phenyl trinor Prostaglandin F2α, have been evaluated for their ability to mobilize intracellular Ca2+ via endogenous mouse, rat, and cloned human FP prostaglandin receptors. These compounds have demonstrated direct agonist activities at the FP prostanoid receptor (Kelly, Williams, & Sharif, 2003).
Effects on Fibronectin Expression
PGE2, which includes analogs like 17-phenyl trinor PGE2, stimulates fibronectin expression in primary cultured rat osteoblasts. This effect is mediated through the EP1 receptor, phospholipase C, protein kinase Cα, and c-Src pathway, indicating a role in bone formation processes (Tang, Yang, & Fu, 2005).
Evaluation as Ocular Hypotensive Prostanoids
A series of prostaglandin F analogs, including 17-phenyl-18,19,20-trinor Prostaglandin F2α, were evaluated for their intraocular pressure-lowering effects and potential side-effects as prodrug eye drops. These compounds demonstrated significant ocular hypotensive effects in various animal models, highlighting their potential in treating conditions like glaucoma (Resul, Stjernschantz, Selén, & Bito, 1997).
Propriétés
Formule moléculaire |
C23H32O5 |
|---|---|
Poids moléculaire |
388.5 |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20+,21-,22+/m0/s1 |
Clé InChI |
YFHHIZGZVLHBQZ-ASXHZHNKSA-N |
SMILES |
O[C@@H]1[C@@H](C/C=CCCCC(O)=O)[C@@H](/C=C/[C@@H](O)CCC2=CC=CC=C2)[C@H](O)C1 |
Synonymes |
9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-(8β)-prosta-5Z,13E-dien-1-oic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



